molecular formula C14H26N2O3 B13472513 Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate CAS No. 1824341-74-3

Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B13472513
CAS No.: 1824341-74-3
M. Wt: 270.37 g/mol
InChI Key: IHCKELKDPBJMHS-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a tert-butyl carbamate group, an amino substituent at position 4, and an oxygen atom (oxa) at position 7. The spiro[5.5]undecane scaffold provides conformational rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor ligands.

Properties

CAS No.

1824341-74-3

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-11(15)10-14(16)5-8-18-9-6-14/h11H,4-10,15H2,1-3H3

InChI Key

IHCKELKDPBJMHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCOCC2)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate typically involves:

  • Construction of the spirocyclic ring system incorporating oxygen and nitrogen heteroatoms.
  • Introduction of the tert-butyl carbamate (Boc) protecting group on the nitrogen.
  • Functionalization at the 4-position to install the amino group.

The synthetic routes reported in literature and patents show variations mainly in the order of these steps and the reagents used.

Key Preparation Steps from Literature

Formation of the Spirocyclic Core

According to synthetic procedures for related spirocyclic compounds, the core 9-oxa-1-azaspiro[5.5]undecane ring system can be assembled via intramolecular cyclization reactions starting from appropriate amino alcohol precursors. For example, a general method involves:

  • Starting from a 1-oxa-9-azaspiro[5.5]undecan-4-ol intermediate.
  • Activation of the hydroxyl group (e.g., conversion to an iodide or tosylate) to facilitate intramolecular nucleophilic substitution and ring closure.
Introduction of the tert-Butyl Carbamate Protecting Group

The tert-butyl carbamate group is typically introduced by reacting the amine precursor with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step protects the nitrogen and stabilizes the molecule for further functionalization.

  • Reaction conditions often involve mild bases such as 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Solvents used include tetrahydrofuran (THF), acetone, or mixtures with water, under controlled temperature (50–60 °C) and pressure (0.2–0.5 MPa) to optimize yield.
Amination at the 4-Position

The introduction of the amino group at the 4-position can be achieved by nucleophilic substitution or reductive amination strategies, depending on the precursor functionalities.

  • For example, displacement of a leaving group (e.g., iodide) by an amine nucleophile.
  • Alternatively, reduction of a corresponding imine or azide intermediate may be employed to yield the 4-amino derivative.

Detailed Example Synthesis (Patent-Based Method)

A patent describing the preparation of related tert-butyl piperidine carboxylate derivatives provides a relevant approach adaptable for the spirocyclic compound:

Step Description Conditions Yield & Notes
S1 Formation of hydrochloride salt of 4-piperidinecarboxylic acid React 4-piperidinecarboxylic acid with concentrated HCl in an autoclave under nitrogen at 85–90 °C and 0.3–0.5 MPa pressure High purity salt obtained by precipitation and filtration
S2 Esterification with Boc2O to form tert-butyl ester hydrochloride React salt with Boc2O in solvent mixture (THF/water or acetone/water, 1:1 v/v) with DMAP catalyst at 50–60 °C and 0.2–0.4 MPa High yield, controllable reaction, product purity >95%

This method highlights the importance of controlling pressure and temperature for optimal esterification and protecting group installation.

Purification and Characterization

  • Purification is typically achieved by crystallization or flash chromatography.
  • Characterization includes NMR spectroscopy (1H, 13C), HRMS, and chiral HPLC for enantiomeric purity when applicable.

Comparative Analysis of Preparation Methods

Aspect Intramolecular Cyclization Route Boc Protection via Boc2O Esterification Amination Strategies
Starting Materials Amino alcohols or halogenated precursors Amino intermediates or salts Halide or imine intermediates
Reaction Conditions Mild heating, solvent dependent 50–60 °C, pressure 0.2–0.5 MPa, catalysts like DMAP Nucleophilic substitution or reductive amination
Yield Moderate to high (50–80%) High (often >85%) Variable, depending on method
Purity Requires purification steps High purity achievable Purification needed to remove side products
Scalability Moderate, depending on cyclization efficiency High, due to simple esterification Moderate, depending on amination step

Research Findings and Notes

  • The Boc protection step is critical for stabilizing the nitrogen and facilitating subsequent transformations.
  • Pressure-controlled esterification enhances yield and purity, as demonstrated in patent literature.
  • Chiral preparative HPLC is employed for enantiomeric separation when stereochemistry is relevant.
  • The spirocyclic scaffold synthesis often requires careful control of reaction temperature and solvent systems to avoid side reactions and epimerization.

Summary Table of Key Preparation Parameters

Parameter Value/Range Comments
Reaction Temperature (Esterification) 50–60 °C Optimal for Boc protection
Reaction Pressure 0.2–0.5 MPa Enhances esterification yield
Catalysts 4-Dimethylaminopyridine (DMAP), 4-Pyrrolidinylpyridine Facilitate Boc protection
Solvents THF, acetone, acetonitrile, water mixtures Solvent choice affects solubility and reaction rate
Yield (Boc Esterification) >85% High yield with controlled conditions
Purification Crystallization, flash chromatography Ensures >95% purity
Characterization Methods NMR, HRMS, chiral HPLC Confirm structure and stereochemistry

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) on the spirocyclic ring acts as a nucleophile, enabling reactions with electrophilic reagents. Key examples include:

Reaction Type Reagents/Conditions Product Notes
AlkylationAlkyl halides (e.g., CH₃I, C₂H₅Br)N-Alkylated derivatives (e.g., N-methyl or N-ethyl)Requires base (e.g., K₂CO₃) to deprotonate the amino group.
AcylationAcetyl chloride, acetic anhydrideN-Acetylated derivativesAmide formation under mild conditions; preserves spirocyclic integrity.
SulfonylationTosyl chloride (TsCl)N-Tosyl derivativesEnhances solubility for purification or further functionalization.

Ring-Opening Reactions

The spirocyclic oxygen (9-oxa) introduces strain, facilitating ring-opening under acidic or basic conditions:

Conditions Reagents Product Mechanism
Acidic hydrolysisHCl, H₂O, refluxLinear amino alcohol with a free carboxylic acidProtonation of the ether oxygen followed by nucleophilic attack by water.
Basic hydrolysisNaOH, H₂O, heatSodium carboxylate and fragmented amine-containing productSaponification of the tert-butyl ester and cleavage of the ether bond .

Deprotection of the Tert-Butyl Ester

The tert-butyl group serves as a protective moiety for the carboxylate, removable under acidic conditions:

Reagent Conditions Product Yield
Trifluoroacetic acid (TFA)Dichloromethane, RT, 2–4 hrsFree carboxylic acid>90% (analogous compounds) .
HCl (gaseous)Dioxane, 0°C to RTHydrochloride salt of the carboxylic acidRequires anhydrous conditions.

Catalytic Hydrogenation

The spirocyclic structure may undergo hydrogenation to modify ring saturation:

Catalyst Conditions Product Application
Pd/C, H₂ (1 atm)Ethanol, RT, 12 hrsPartially saturated spirocyclic derivativeReduces double bonds if present.
Raney NiH₂ (3 atm), THF, 50°CFully saturated analogAlters conformational flexibility.

Cross-Coupling Reactions

The amino group can participate in metal-catalyzed couplings for complex synthesis:

Reaction Catalyst/Reagent Product Efficiency
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl- or heteroaryl-substituted derivativesEnables C–N bond formation .
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl-functionalized spirocyclic compoundsExpands structural diversity.

Interaction with Biological Targets

While not a classical "reaction," the compound’s amino and carboxylate groups facilitate non-covalent interactions:

Target Interaction Type Biological Effect Reference
Kinase enzymesHydrogen bonding via -NH₂ and -COO⁻Inhibition of ATP-binding sitesAnalogous spiro compounds show IC₅₀ ~50 nM.
Bacterial MmpL3 transporterHydrophobic and electrostatic interactionsDisruption of mycobacterial cell wall synthesisPotential anti-tuberculosis activity.

Stability and Degradation Pathways

Critical for storage and application:

Factor Effect Mitigation Strategy
MoistureHydrolysis of the tert-butyl esterStore under anhydrous conditions at -20°C .
LightRadical-mediated decompositionUse amber vials and inert atmosphere.
pH extremesRing-opening or decarboxylationBuffered solutions (pH 6–8) recommended.

Scientific Research Applications

Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related spirocyclic derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties
Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate (Target) Not explicitly provided Likely C₁₄H₂₅N₂O₃ ~269–270 4-amino, 9-oxa Hypothesized enhanced solubility due to amino group; potential for bioactivity.
Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate 929971-83-5 C₁₅H₂₈N₂O₂ 268.40 4-amino (no oxa) Lower polarity due to absence of oxygen; used in peptide mimetics.
Tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate Not provided C₁₅H₂₇NO₃ ~269.38 7-methyl, 9-oxa Methyl group increases lipophilicity; GCMS purity 3% indicates synthesis challenges.
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₄H₂₃NO₃ 269.34 9-oxo (ketone) Soluble in DMSO and methanol; bioactivity linked to ketone reactivity .
Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate 1369237-31-9 C₁₄H₂₇N₃O₂ 269.38 4-methyl, triaza Predicted collision cross-section (CCS) 167.7 Ų (M+H⁺); used in kinase inhibitors.
Tert-butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 2408645-69-0 C₁₄H₂₆N₂O₃ 270.37 3-amino, 1-oxa, 9-aza High purity (97%); amino group enables further derivatization .

Structural and Functional Insights

Amino vs. Oxo/Methyl Groups: The amino group in the target compound (vs. Methyl-substituted analogs (e.g., ) exhibit lower yields (3–30.2% purity) due to steric hindrance during synthesis .

Oxygen (Oxa) vs. Nitrogen (Aza) Positioning: The 9-oxa group in the target compound introduces an ether linkage, increasing rigidity compared to purely nitrogenous analogs (e.g., ). This may stabilize interactions with hydrophobic enzyme pockets.

Synthesis Challenges :

  • Spirocyclic compounds often require multi-step syntheses. For example, tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate is synthesized via FCC with 32% yield , while triaza derivatives (e.g., ) show moderate scalability.

Biological Relevance: Triaza spiro compounds (e.g., ) are explored as kinase inhibitors due to their ability to chelate metal ions. The amino group in the target compound could similarly interact with catalytic sites .

Biological Activity

Tert-butyl 4-amino-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate (CAS: 1250994-52-5) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H26N2O3C_{14}H_{26}N_{2}O_{3} with a molecular weight of 270.37 g/mol. The compound exhibits a spirocyclic structure, which is significant for its biological interactions.

PropertyValue
IUPAC NameThis compound
CAS Number1250994-52-5
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Purity97%

This compound has been studied for its potential as an inhibitor of the Type III Secretion System (T3SS) in pathogenic bacteria. The T3SS is crucial for the virulence of various Gram-negative bacteria, including Escherichia coli and Salmonella. Inhibition of this system can lead to reduced pathogenicity and offers a novel approach to antibiotic development.

Pharmacological Studies

Research has shown that compounds with similar structures can exhibit dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists, which are important targets for pain management and neuroprotection. The spirocyclic framework enhances receptor binding affinity and selectivity.

Case Study: Inhibition of T3SS
A study conducted on derivatives of spirocyclic compounds demonstrated that specific modifications to the structure could lead to significant inhibition of T3SS-mediated secretion in bacterial models. For instance, compounds were screened for their ability to inhibit the secretion of CPG2, a reporter protein used to assess T3SS activity. At concentrations around 50 μM, certain derivatives achieved over 80% inhibition, suggesting that this compound could be similarly effective if tested under controlled conditions .

Safety and Toxicity

Preliminary safety assessments indicate that related compounds may exhibit acute toxicity if ingested and can cause skin irritation upon contact. It is essential to evaluate the safety profile of this compound through comprehensive toxicological studies before advancing to clinical trials .

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., DCM for Boc reactions) and temperature control (25–50°C) to avoid side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Basic: How is the compound characterized structurally, and what analytical methods are critical?

Q. Primary Methods :

  • X-ray Crystallography : For unambiguous confirmation of the spirocyclic structure and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the Boc group (δ ~1.4 ppm for tert-butyl, ~80 ppm for quaternary carbon) and spirocyclic protons (δ 3.0–4.5 ppm for oxa-aza moieties) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns connectivity in the spiro system.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 305.2 for C₁₅H₂₉ClN₂O₂) .

Validation : Cross-check against known analogs (e.g., tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate, CAS 1023595-11-0) .

Advanced: How can researchers resolve contradictions in crystallographic data for this spiro compound?

Q. Common Issues :

  • Disorder in the Spiro Center : Due to conformational flexibility, leading to poor refinement statistics.
  • Twinned Crystals : Frequent in spiro systems, requiring SHELXD or TWINABS for data processing .

Q. Strategies :

  • High-Resolution Data : Collect at low temperature (100 K) with synchrotron radiation.
  • Density Functional Theory (DFT) : Compare experimental and computed bond lengths/angles to validate models .
  • Alternative Space Groups : Test lower-symmetry space groups (e.g., P2₁ vs. P2₁/c) .

Example : A study on a related METTL3 inhibitor (spiro[5.5]undecan-2-one) used SHELXE to phase twinned data, achieving R-factors < 0.05 .

Advanced: What role does this compound play in medicinal chemistry, particularly in enzyme inhibition?

Q. Applications :

  • METTL3 Inhibition : Derivatives like 1,4,9-triazaspiro[5.5]undecan-2-one show potent METTL3 binding (IC₅₀ < 100 nM) by mimicking S-adenosylmethionine (SAM) cofactors .
  • Targeted Drug Design : The spirocyclic core enhances rigidity and selectivity for hydrophobic enzyme pockets.

Q. Optimization Challenges :

  • Solubility : Introduce polar groups (e.g., hydroxyls) while retaining Boc protection for stability .
  • Metabolic Stability : Replace labile esters (e.g., tert-butyl) with bioisosteres like cyclopropane .

Advanced: How can researchers address discrepancies in purity assessments using HPLC and NMR?

Case Study : A batch with 95% purity (CAS 1965309-66-3) showed anomalous NMR signals .

Q. Troubleshooting Workflow :

HPLC-MS : Detect low-abundance impurities (e.g., de-Boc byproducts, m/z 249.1) .

¹H NMR Dilution Experiments : Identify aggregates or residual solvents masking impurity peaks.

Spiking with Authentic Standards : Confirm identity of suspected contaminants (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) .

Quantitative Analysis : Use pharmacopeial guidelines (e.g., USP <621>) for relative response factors in HPLC .

Advanced: What are the best practices for handling and storing this compound to ensure stability?

Q. Stability Risks :

  • Hydrolysis : The Boc group degrades in acidic/neutral aqueous conditions.
  • Oxidation : The oxa-aza ring may form N-oxides under ambient light .

Q. Protocols :

  • Storage : -20°C under argon in amber vials; desiccants (e.g., silica gel) to prevent moisture ingress .
  • Handling : Use anhydrous solvents (e.g., DCM, THF) and gloveboxes for moisture-sensitive steps .

Decomposition Monitoring : Periodic TLC or ¹H NMR to check for tert-butyl peak disappearance .

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